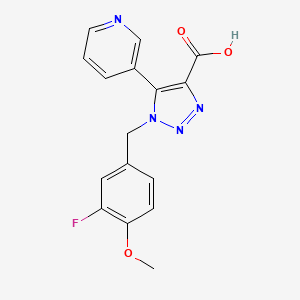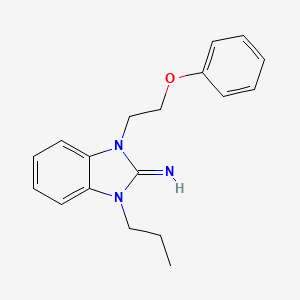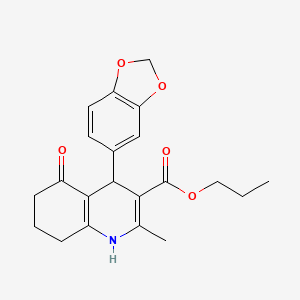
1-(3-fluoro-4-methoxybenzyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(3-fluoro-4-methoxyphenyl)methyl]-5-(pyridin-3-yl)-1,2,3-triazole-4-carboxylic acid is a synthetic organic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a triazole ring substituted with a fluoro-methoxyphenyl group and a pyridinyl group, making it a molecule of interest for various scientific research applications.
Vorbereitungsmethoden
The synthesis of 1-[(3-fluoro-4-methoxyphenyl)methyl]-5-(pyridin-3-yl)-1,2,3-triazole-4-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Triazole Ring: This can be achieved through a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne.
Introduction of the Fluoro-Methoxyphenyl Group: This step involves the use of a fluoro-methoxybenzyl halide in a nucleophilic substitution reaction.
Attachment of the Pyridinyl Group: This can be done through a Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between a boronic acid and a halide.
Industrial production methods would likely involve optimization of these reactions to maximize yield and purity while minimizing costs and environmental impact.
Analyse Chemischer Reaktionen
1-[(3-fluoro-4-methoxyphenyl)methyl]-5-(pyridin-3-yl)-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the fluoro-methoxyphenyl group.
Coupling Reactions: It can undergo further functionalization through coupling reactions like Suzuki-Miyaura coupling.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-[(3-fluoro-4-methoxyphenyl)methyl]-5-(pyridin-3-yl)-1,2,3-triazole-4-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical agent due to its triazole core, which is known for antifungal, antibacterial, and anticancer properties.
Biological Research: The compound is used in studies involving enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Wirkmechanismus
The mechanism of action of 1-[(3-fluoro-4-methoxyphenyl)methyl]-5-(pyridin-3-yl)-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity or modulating their function. The fluoro-methoxyphenyl and pyridinyl groups enhance its binding affinity and specificity, allowing it to effectively interact with its targets .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 1-[(3-fluoro-4-methoxyphenyl)methyl]-5-(pyridin-3-yl)-1,2,3-triazole-4-carboxylic acid include other triazole derivatives such as:
- 1-[(4-chlorophenyl)methyl]-5-(pyridin-3-yl)-1,2,3-triazole-4-carboxylic acid
- 1-[(3-methoxyphenyl)methyl]-5-(pyridin-3-yl)-1,2,3-triazole-4-carboxylic acid
These compounds share the triazole core but differ in their substituents, which can significantly affect their biological activity and chemical properties. The presence of the fluoro-methoxyphenyl group in 1-[(3-fluoro-4-methoxyphenyl)methyl]-5-(pyridin-3-yl)-1,2,3-triazole-4-carboxylic acid makes it unique in terms of its electronic and steric properties, potentially leading to different biological activities and applications .
Eigenschaften
Molekularformel |
C16H13FN4O3 |
|---|---|
Molekulargewicht |
328.30 g/mol |
IUPAC-Name |
1-[(3-fluoro-4-methoxyphenyl)methyl]-5-pyridin-3-yltriazole-4-carboxylic acid |
InChI |
InChI=1S/C16H13FN4O3/c1-24-13-5-4-10(7-12(13)17)9-21-15(11-3-2-6-18-8-11)14(16(22)23)19-20-21/h2-8H,9H2,1H3,(H,22,23) |
InChI-Schlüssel |
OLRJKOOKBSLEFB-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C=C1)CN2C(=C(N=N2)C(=O)O)C3=CN=CC=C3)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[1-(2-cyclopentylidenehydrazinyl)-1-oxopropan-2-yl]-N-(4-ethoxyphenyl)methanesulfonamide (non-preferred name)](/img/structure/B12496110.png)

![Ethyl 3-{[(2,4-dichlorophenoxy)acetyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B12496146.png)
![8-[(2-ethylphenyl)sulfanyl][1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B12496147.png)
![5-({4-[(4-Fluorobenzyl)oxy]-3-methoxybenzyl}amino)-2-(morpholin-4-yl)benzoic acid](/img/structure/B12496150.png)
![5-Methyl-1-[(5-methyl-3-nitropyrazol-1-yl)methyl]-3-nitropyrazole](/img/structure/B12496151.png)
![3-[(4-bromophenyl)carbonyl]-6-methylquinolin-4(1H)-one](/img/structure/B12496152.png)
![1-(1H-indol-1-yl)-3-[(4-methoxyphenyl)amino]propan-2-ol](/img/structure/B12496158.png)
![5-({3-Bromo-5-ethoxy-4-[(2-fluorobenzyl)oxy]benzyl}amino)-2-(morpholin-4-yl)benzoic acid](/img/structure/B12496160.png)
![Ethyl 3-{[(3-bromo-4-methoxyphenyl)carbonyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B12496163.png)
![2-[(5-butyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3,4,5-tribromo-2-methoxyphenyl)acetamide](/img/structure/B12496181.png)
![N'-[(4-chlorophenyl)carbonyl]-2-[5-(thiophen-2-yl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole-4-carbohydrazide](/img/structure/B12496186.png)
![1-[(4-bromophenyl)sulfonyl]-N-(2,6-dimethylphenyl)piperidine-4-carboxamide](/img/structure/B12496193.png)

